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Compound of Interest

Compound Name: CP-409092

Cat. No.: B1669491 Get Quote

An initial search for clinical trial data and experimental protocols for the compound designated

CP-409092 yielded no publicly available information. This compound identifier does not appear

in published scientific literature or clinical trial registries. Consequently, a direct comparison

between CP-409092 and Piragliatin is not possible at this time. This guide will therefore provide

a comprehensive overview of Piragliatin, a well-documented glucokinase activator, and

compare its performance with the general class of glucokinase activators (GKAs) and other

publicly known compounds in this class.

Glucokinase (GK) activators are a class of therapeutic agents investigated for the treatment of

type 2 diabetes mellitus (T2DM). These molecules allosterically bind to the glucokinase

enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This action

promotes glucose metabolism in the pancreas and liver, leading to increased insulin secretion

and reduced hepatic glucose output. Piragliatin (RO4389620) is a notable example of a

glucokinase activator that has undergone clinical investigation.

Mechanism of Action: Glucokinase Activation
Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in

pancreatic β-cells and a key regulator of glucose metabolism in the liver. In the pancreas, the

phosphorylation of glucose by glucokinase is the rate-limiting step for glucose-stimulated

insulin secretion. In the liver, glucokinase activity controls the flux of glucose into glycolysis and

glycogen synthesis.
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Glucokinase activators enhance the enzyme's function, leading to a leftward shift in the

glucose-response curve. This means that at a given glucose concentration, there is a greater

physiological response, namely insulin secretion from β-cells and glucose uptake by the liver.
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Signaling pathway of Piragliatin in pancreatic β-cells and hepatocytes.
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Piragliatin in Clinical Trials: A Quantitative Overview
Piragliatin has been evaluated in clinical trials to assess its safety, tolerability,

pharmacokinetics, and pharmacodynamics in patients with type 2 diabetes.

Phase Ib Mechanistic Study in Patients with T2DM
A key study investigated the effects of single doses of Piragliatin (25 mg and 100 mg)

compared to placebo in 15 patients with mild T2DM.[1][2][3][4] The primary outcome was the

change in plasma glucose concentration.

Parameter Placebo
Piragliatin (25
mg)

Piragliatin (100
mg)

p-value

Fasting Plasma

Glucose

(mmol/L)

No significant

change

Dose-dependent

reduction

Dose-dependent

reduction
< 0.01

Fasting

Endogenous

Glucose Output

No significant

change

Dose-dependent

reduction

Dose-dependent

reduction
< 0.01

Fasting Whole-

Body Glucose

Use

No significant

change

Dose-dependent

increase

Dose-dependent

increase
< 0.01

Fasting C-

peptide

(nmol/liter)

No significant

change

No significant

change
↑ 0.45 ± 0.06 < 0.001

Fasting Insulin

(pmol/liter)

No significant

change

No significant

change
↑ 33.5 ± 10.8 < 0.01

Data presented as change from baseline. Data sourced from Bonadonna et al., J Clin

Endocrinol Metab, 2010.[1][2]

Multiple Ascending Dose Study in Patients with T2DM
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A study involving 59 patients with T2DM evaluated multiple ascending doses of Piragliatin (10,

25, 50, 100, and 200 mg twice daily, and 200 mg once daily).[5]

Dose
Reduction in Fasting
Plasma Glucose

Reduction in Postprandial
Plasma Glucose

Up to 200 mg Up to 32.5% Up to 35.5%

Data sourced from a multicenter, randomized, placebo-controlled study.[5]

Experimental Protocols
Phase Ib Mechanistic Study Protocol

Study Design: Randomized, double-blind, placebo-controlled, three-way crossover trial.[1][3]

Participants: 15 volunteer patients with mild type 2 diabetes.[1][3]

Interventions: Single oral doses of placebo, Piragliatin 25 mg, or Piragliatin 100 mg

administered after an overnight fast.[1][3]

Assessments:

Plasma glucose and insulin concentrations were measured at frequent intervals.

Endogenous glucose output and whole-body glucose use were assessed using a dual-

tracer dilution technique (intravenous infusion of [6,6-²H₂]glucose and oral administration

of [1-²H₁]glucose).

β-cell function was assessed by mathematical modeling of insulin secretion rates in

response to glucose changes during an oral glucose tolerance test (OGTT).[1][3]
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Experimental workflow for the Phase Ib crossover study of Piragliatin.

Comparison with Other Glucokinase Activators
While a direct comparison with CP-409092 is not feasible, Piragliatin's profile can be

contextualized by comparing it to the broader class of GKAs. Early generation GKAs showed

promise but were often hampered by issues such as a high risk of hypoglycemia, increased

triglyceride levels, and a lack of long-term efficacy.[6]
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Feature Piragliatin
Other Investigational
GKAs (General)

Mechanism Allosteric glucokinase activator
Allosteric glucokinase

activators

Primary Effect
Lowers fasting and

postprandial glucose

Lowers fasting and

postprandial glucose

Reported Efficacy
Dose-dependent reduction in

plasma glucose

Variable, with some showing

sustained HbA1c reduction

Key Side Effects

Mild to moderate hypoglycemia

was the dose-limiting adverse

event.[5]

Hypoglycemia,

hypertriglyceridemia, hepatic

steatosis

Development Status
Development appears to have

been discontinued.

Several have been

discontinued; some newer

generation GKAs are in active

development.

Newer generation GKAs, such as Dorzagliatin, have shown more favorable safety and efficacy

profiles in later-phase clinical trials, leading to regulatory approval in some regions.[6][7][8]

These next-generation compounds often exhibit different pharmacokinetic and

pharmacodynamic properties, such as dual-acting or hepato-selective mechanisms, which may

contribute to their improved therapeutic window.[6]

Conclusion
Piragliatin demonstrated clear proof-of-concept for the glucokinase activator class by effectively

lowering plasma glucose in patients with type 2 diabetes through mechanisms involving both

enhanced insulin secretion and improved hepatic glucose metabolism.[1] However, like many

first-generation GKAs, its development was likely challenged by a narrow therapeutic window,

with hypoglycemia being a key concern. The lack of publicly available data on CP-409092
prevents a direct comparison, but the evolution of the GKA class highlights the ongoing efforts

to optimize the risk-benefit profile of these potentially valuable antidiabetic agents. Future

research and the development of next-generation GKAs will continue to define the role of this

therapeutic strategy in the management of type 2 diabetes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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